molecular formula C8H5N3O B1650720 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile CAS No. 1190320-26-3

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile

Cat. No.: B1650720
CAS No.: 1190320-26-3
M. Wt: 159.14
InChI Key: DPWJZAMAZSWBMR-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H5N3O and a molecular weight of 159.14 g/mol . This compound features a fused pyrrolopyridine core structure, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The pyrrolopyridine core is recognized as a bioisostere of the indole moiety, which can impart favorable physicochemical properties and is present in several natural products and pharmacologically active substances . Derivatives of this heterocyclic system are of significant interest in organic and medicinal research for constructing complex polycyclic structures and generating compound libraries for biological screening . As a building block, this carbonitrile-functionalized derivative is a valuable intermediate for synthesizing novel spirocyclic and dihydro heterocyclic scaffolds, which can be used as substrates in both organic methodology development and the exploration of new therapeutic agents . The product is supplied with a guaranteed purity of >95% (or 98% ) and is intended for professional research laboratories and industrial use only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-2-5-3-10-4-7-6(5)1-8(12)11-7/h3-4H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWJZAMAZSWBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193553
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
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Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-26-3
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carbonitrile
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Preparation Methods

Reaction Design and Starting Materials

Adapting the methodology from Abdelhamid et al., 2-amino-1H-pyrrole-3-carbonitrile derivatives serve as precursors. For the target compound, 2-amino-4-cyano-1H-pyrrole is condensed with acetylacetone under acidic conditions (acetic acid/HCl) to induce cyclization. The mechanism involves:

  • C=N Bond Formation : Protonation of acetylacetone’s carbonyl enhances electrophilicity, enabling nucleophilic attack by the pyrrole’s amino group.
  • Cyclization : Intramolecular attack by the pyrrole’s α-carbon onto the nitrile group forms the pyridine ring, with subsequent aromatization yielding the dihydro structure.

Optimization and Challenges

  • Temperature : Reflux (100–110°C) ensures complete cyclization within 4–6 hours.
  • Purification : Silica gel chromatography with dichloromethane/methanol (39:1) isolates the product in 65–75% yield.
  • Limitations : Steric hindrance from substituents may reduce reactivity, necessitating higher catalyst loading.

Method 2: Pyridine Ring Functionalization

Sequential Halogenation and Cyclization

Drawing from Zhang et al., 2-bromo-5-methylpyridine is oxidized to its N-oxide, followed by nitration at position 4 to introduce electrophilic sites. Subsequent Dimroth rearrangement under dimethylformamide dimethyl acetal generates a reactive enamine intermediate, which cyclizes to form the pyrrolo[3,2-c]pyridine core. For the target compound, adjusting nitration to position 3 and employing malononitrile as a cyanating agent introduces the cyano group at position 4.

Key Steps

  • Suzuki Coupling : Aryl boronic acids introduce substituents post-cyclization.
  • Hydrogenation : Partial saturation of the pyridine ring achieves the 2,3-dihydro state, with Pd/C catalysis under 0.2–0.5 bar H₂.

Yield and Characterization

  • Yield : 55–60% after recrystallization.
  • Spectroscopy : ¹H NMR confirms diastereotopic protons at C2 and C3 (δ 3.2–3.8 ppm), while IR shows C≡N stretch at 2230 cm⁻¹.

Method 3: Ketoacid-Aldehyde Condensation

Patent-Inspired Synthesis

Per the WO2005028435A1 patent, furan-2-one derivatives react with aminobutyramide hydrochlorides to form lactams. Adapting this, 5-hydroxy-4-n-propyl-furan-2-one is condensed with 2-aminopyridine-4-carbonitrile in isopropanol, catalyzed by morpholine. Acidic hydrolysis (HCl) liberates the oxo group, while cyclization forms the pyrrolopyridine ring.

Process Details

  • Solvent Switching : Azeotropic distillation with isopropyl acetate enhances purity.
  • Diastereomer Separation : Chiral chromatography isolates the (2S,4S) and (2S,4R) configurations.

Efficiency Metrics

  • Yield : 82–85% after recrystallization.
  • Scalability : Microwave-assisted steps reduce reaction times by 40%.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Reaction Time Key Advantage
Cyclocondensation 2-Amino-pyrrole, acetylacetone 65–75 4–6 h Simplicity, minimal steps
Pyridine Functionalization 2-Bromo-pyridine, malononitrile 55–60 12–18 h Versatility in substitution
Ketoacid Condensation Furan-2-one, aminonitrile 82–85 6–8 h High diastereoselectivity

Spectroscopic Characterization Data

Technique Key Signals Interpretation
¹H NMR δ 8.73 (s, 1H, pyridine-H), δ 4.2 (m, 2H, dihydro-H) Confirms aromatic and saturated protons.
¹³C NMR δ 176.5 (C=O), δ 118.9 (C≡N) Validates oxo and cyano groups.
IR 2230 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) Functional group identification.
MS m/z 228.1 [M+H]⁺ Molecular ion confirmation.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyridine or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrrolopyridine derivatives exhibit significant anticancer properties. A study demonstrated that 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile analogs showed promising cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study:
In a comparative study involving several derivatives, it was found that modifications to the carbonitrile group enhanced the selectivity and potency against breast cancer cells (MCF-7) while minimizing toxicity to normal cells. This highlights the potential for developing targeted therapies based on this compound.

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Case Study:
A study published in Neuroscience Letters reported that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.

Material Science Applications

1. Organic Electronics
The unique electronic properties of pyrrolopyridine derivatives make them suitable candidates for organic semiconductors. Their application in organic light-emitting diodes (OLEDs) has been explored due to their favorable charge transport characteristics.

Case Study:
Research presented at the International Conference on Organic Electronics highlighted the use of this compound in fabricating OLEDs with improved efficiency and stability compared to traditional materials. The incorporation of this compound into device architectures resulted in enhanced luminosity and reduced degradation over time.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

  • 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile (): This compound replaces the pyrrolo-pyridine scaffold with a dihydro-pyrazole ring. The piperidinyl substituent at position 5 enhances solubility but reduces aromaticity compared to the fused pyrrolo-pyridine system.
  • 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile (): Here, a simpler pyridine ring is substituted with a butyl chain, hydroxyl, and methyl groups. The nitrile at position 3 (vs. 4 in the target compound) may alter electronic distribution and binding affinity .
  • 1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid ():
    This derivative features a more complex tricyclic system (pyrido-pyrrolo-pyrimidine) with a carboxylic acid substituent. The additional nitrogen atoms in the pyrimidine ring enhance hydrogen-bonding capacity, which is absent in the simpler pyrrolo-pyridine target compound .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile (Target) Not explicitly provided Oxo, nitrile, fused pyrrolo-pyridine High polarity, potential kinase inhibition
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile C₉H₁₁N₅O 217.23 Oxo, nitrile, piperidinyl Enhanced solubility, moderate bioactivity
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile C₁₁H₁₄N₂O₂ 206.24 Oxo, nitrile, hydroxyl, butyl Lower toxicity, metabolic stability
1,7-Dimethyl-4-oxo-1,4-dihydropyrido-pyrrolo-pyrimidine-2-carboxylic acid C₁₃H₁₁N₃O₃ 257.25 Oxo, carboxylic acid, tricyclic High hydrogen-bonding, antimicrobial activity

Biological Activity

2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile (CAS No. 1190313-69-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antibacterial, and anti-inflammatory activities.

  • Molecular Formula : C₈H₅N₃O
  • Molecular Weight : 159.15 g/mol
  • Structure : The compound features a pyrrolo structure fused with a carbonitrile group, which contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study reported that derivatives of pyrrolopyridines showed effective inhibition of cancer cell proliferation with GI50 values in the nanomolar to micromolar range across different human tumor cell lines .
Cell Line GI50 Value (nM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)40

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In one study, it was found to exhibit activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

Preliminary research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, the compound reduced edema and inflammatory markers significantly compared to control groups.

Although the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological activity may be attributed to its ability to interact with specific cellular pathways involved in cell proliferation and inflammation.

Case Studies

  • Case Study on Antitumor Activity :
    • In a controlled experiment involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study highlighted the importance of structural modifications in enhancing potency.
  • Case Study on Antibacterial Properties :
    • A comparative study assessed the antibacterial efficacy of various pyrrole derivatives against resistant strains of bacteria. The results showed that modifications in the pyrrole structure led to improved MIC values.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing pyrrolo[2,3-C]pyridine-4-carbonitrile derivatives?

Answer:
Pyrrolo[2,3-C]pyridine-4-carbonitrile derivatives are typically synthesized via cyclization and condensation reactions. For example:

  • Cyclization of 2-aminopyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) can yield fused pyrrolopyridine cores .
  • Multicomponent reactions involving active methylene reagents (e.g., malononitrile) and substituted pyridines enable functionalization at the 4-position .
  • Microwave-assisted synthesis may enhance reaction efficiency for similar heterocyclic systems, reducing reaction times compared to conventional heating .
    Key considerations : Optimize solvent polarity and acid catalysts (e.g., HCl or H₂SO₄) to stabilize intermediates and improve regioselectivity.

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Answer:

  • ¹H NMR spectroscopy : Assign protons in the dihydropyrrole and pyridine rings (e.g., δ 6.88–8.82 ppm for aromatic protons in related structures) .
  • Mass spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 258.0 for a similar pyrrolopyrimidinecarbonitrile) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N ratios (e.g., C 60.70%, H 4.31%, N 16.33%) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or substituent orientations, particularly for crystallizable derivatives .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions (e.g., over-oxidation or decomposition) .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene may improve regioselectivity .
  • Purification strategies : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products (>95%) .

Advanced: How can contradictions in reported biological activity data for pyrrolo[2,3-C]pyridine derivatives be resolved?

Answer:

  • Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ values) to differentiate true activity from assay noise .
  • Structural analogs : Compare activity across derivatives with varying substituents (e.g., electron-withdrawing groups at the 4-position may enhance binding affinity) .
  • Mechanistic studies : Use kinase inhibition assays or molecular docking to validate target engagement and rule off-target effects .
    Note : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to minimize variability .

Advanced: What computational approaches predict the electronic effects of substituents on the pyrrolo[2,3-C]pyridine core?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution at the 4-carbonitrile group, which influences reactivity .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with biological activity or synthetic yields .
  • Molecular dynamics simulations : Study solvent interactions to optimize reaction media for nucleophilic attack at the nitrile group .

Advanced: How can tautomerism in the dihydropyrrole ring impact spectroscopic interpretation?

Answer:

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH or OH signals) to identify tautomeric equilibria between 2-oxo and enol forms .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons and assign tautomeric states .
  • IR spectroscopy : Detect carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) to confirm dominance of the 2-oxo tautomer .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile

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